molecular formula C16H17N9O5S3 B1668856 Cefmenoxime CAS No. 65085-01-0

Cefmenoxime

Número de catálogo B1668856
Número CAS: 65085-01-0
Peso molecular: 511.6 g/mol
Clave InChI: HJJDBAOLQAWBMH-YCRCPZNHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefmenoxime is a novel broad-spectrum and third-generation cephalosporin antibiotic. It is typically used in the treatment of female gynecologic and obstetric infections. It exhibits high activity against a wide variety of gram-positive and gram-negative bacteria .


Synthesis Analysis

The synthesis of Cefmenoxime consists of two parts, which includes the synthesis of two major intermediates: (a) thiazole intermediate and (b) 7-amino-cephalosporanic acid derivative .


Molecular Structure Analysis

Cefmenoxime has a molecular formula of C16H17N9O5S3 and a molecular weight of 511.558 . It has a complex structure with a 2-amino-1,3-thiazol-4-yl group and a methoxyiminoacetyl group at the 7-beta-position, and a 1-methyl-1H-tetrazol-5-ylsulfanyl group at the 3-position .


Chemical Reactions Analysis

Cefmenoxime is a semisynthetic beta-lactam cephalosporin antibiotic with activity similar to that of cefotaxime. It has broad-spectrum activity against Gram-positive and Gram-negative bacteria .


Physical And Chemical Properties Analysis

Cefmenoxime has a molecular weight of 511.6 g/mol. It is a small molecule and is approved for use . The solubility of Cefmenoxime HCl is 70 mg/mL in DMSO .

Aplicaciones Científicas De Investigación

1. Treatment of Nosocomial Pneumonias in Critical Care Patients

  • Summary of Application : Cefmenoxime has been used in the treatment of serious Gram-negative pneumonias in critical care patients. This includes patients with severe Chronic Obstructive Pulmonary Disease (COPD) and those on ventilators .
  • Methods of Application : Patients were given cefmenoxime 1–2 g every 6 h for an average of 12 days. Cefmenoxime peak (1 h) and trough concentrations were measured by High-Performance Liquid Chromatography (HPLC) and averaged 58 and 7 mg/l respectively .
  • Results or Outcomes : The overall satisfactory clinical response rate was noted in 78·6%, while four patients responded satisfactorily with recurrence, and two treatments were unsatisfactory. No serious adverse effects were observed .

2. FDA-Approved Oximes and Their Significance in Medicinal Chemistry

  • Summary of Application : Cefmenoxime is one of the FDA-approved oxime-based antibiotics. It has improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .

3. Treatment of Female Gynecologic and Obstetric Infections

  • Summary of Application : Cefmenoxime is used to treat female gynecologic and obstetric infections caused by susceptible aerobic (including the gonococcus) and anaerobic bacteria .

4. Treatment of Sinusitis

  • Summary of Application : Cefmenoxime has been used in the treatment of sinusitis, which is an inflammation or swelling of the tissue lining the sinuses .

5. Treatment of Nosocomial Pneumonia

  • Summary of Application : Cefmenoxime has been used in the treatment of nosocomial pneumonia, which is a type of pneumonia that occurs in patients in hospitals or other healthcare facilities .

6. Use in Corneal Organ Culture

  • Summary of Application : Cefmenoxime has been used in corneal organ culture, which is a method used to preserve corneas for transplantation .

7. Treatment of Sinusitis

  • Summary of Application : Cefmenoxime has been used in the treatment of sinusitis, which is an inflammation or swelling of the tissue lining the sinuses .

8. Treatment of Nosocomial Pneumonia

  • Summary of Application : Cefmenoxime has been used in the treatment of nosocomial pneumonia, which is a type of pneumonia that occurs in patients in hospitals or other healthcare facilities .

9. Use in Corneal Organ Culture

  • Summary of Application : Cefmenoxime has been used in corneal organ culture, which is a method used to preserve corneas for transplantation .

Direcciones Futuras

Cefmenoxime has been identified as a potential inhibitor of SARS-CoV-2 Nonstructural Protein 15. These compounds will be further investigated for their effects on the endoribonuclease activity of NSP15 and the viral replication of SARS-CoV-2 using biochemical and cellular assays .

Propiedades

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N9O5S3/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b21-8-/t9-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJDBAOLQAWBMH-YCRCPZNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N9O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75738-58-8 (hydrochloride (2:1))
Record name Cefmenoxime [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2022755
Record name Cefmenoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefmenoxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.46e-01 g/L
Record name Cefmenoxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal activity of cefmenoxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefmenoxime is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases.
Record name Cefmenoxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cefmenoxime

CAS RN

65085-01-0
Record name Cefmenoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65085-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefmenoxime [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefmenoxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefmenoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFMENOXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBZ4844CXN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefmenoxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefmenoxime
Reactant of Route 2
Reactant of Route 2
Cefmenoxime
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cefmenoxime
Reactant of Route 4
Cefmenoxime
Reactant of Route 5
Cefmenoxime
Reactant of Route 6
Reactant of Route 6
Cefmenoxime

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.